The compound can be synthesized through various methods, primarily involving the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form an intermediate that is subsequently reduced to yield the amine. It falls under the category of amines, specifically aliphatic amines due to the presence of a propyl chain attached to the aromatic system.
The synthesis of 3-(3,4-Dimethoxyphenyl)propan-1-amine typically follows these steps:
In industrial settings, catalytic hydrogenation may be employed for large-scale production due to its efficiency and cost-effectiveness.
The structure of 3-(3,4-Dimethoxyphenyl)propan-1-amine features a propanamine chain linked to a benzene ring that has two methoxy groups at the 3 and 4 positions. The structural representation can be outlined as follows:
The presence of methoxy groups enhances the lipophilicity of the compound, potentially affecting its biological interactions.
3-(3,4-Dimethoxyphenyl)propan-1-amine can undergo several types of chemical reactions:
The mechanism of action for 3-(3,4-Dimethoxyphenyl)propan-1-amine primarily involves its interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating neurotransmission pathways. This interaction is crucial for understanding its potential therapeutic applications in treating neurological disorders.
The compound's effects on neurotransmitter levels are linked to its ability to influence enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase.
The physical properties of 3-(3,4-Dimethoxyphenyl)propan-1-amine include:
Chemical properties include:
These properties make it suitable for various applications in both research and industrial settings.
3-(3,4-Dimethoxyphenyl)propan-1-amine has several notable applications:
The defining structural features of 3-(3,4-dimethoxyphenyl)propan-1-amine include a propan-1-amine chain (three-carbon alkyl spacer with terminal amine) attached to a 1,2-dimethoxybenzene moiety (3,4-dimethoxyphenyl group). According to IUPAC conventions, the systematic name is derived by identifying the parent hydrocarbon chain (propane) and specifying substituents: the amine group (-NH2) at position 1 and the 3,4-dimethoxyphenyl group at position 3, yielding the formal name 3-(3,4-dimethoxyphenyl)propan-1-amine [1] [4].
Table 1: Fundamental Molecular Properties
Property | Value/Specification |
---|---|
CAS Registry Number | 14773-42-3 |
IUPAC Name | 3-(3,4-dimethoxyphenyl)propan-1-amine |
Molecular Formula | C11H17NO2 |
Molecular Weight | 195.26 g/mol |
SMILES | COc1ccc(CCCN)cc1OC |
Physical State (RT) | Liquid |
Purity (Commercial) | ≥95% |
The electronic configuration features electron-donating methoxy groups attached to the aromatic ring, enhancing its electron density and influencing both reactivity in electrophilic substitutions and the basicity of the aliphatic amine (pKa ~10-11). The propyl linker provides substantial flexibility compared to related phenethylamine derivatives, enabling conformational adaptability when interacting with biological targets or metal catalysts. Spectroscopically, key identifiers include:
Table 2: Characteristic Spectral Signatures
Spectroscopic Method | Key Signals/Patterns |
---|---|
1H NMR | δ 6.70-6.85 (m, 3H, Ar-H), δ 3.85 (s, 6H, -OCH3), δ 2.70 (t, 2H, Ar-CH2-), δ 2.60 (t, 2H, -CH2-NH2), δ 1.75 (p, 2H, -CH2-) |
13C NMR | δ 148.9, 147.8, 134.2, 120.2, 112.5, 111.8, 55.9, 55.8, 41.7, 33.8, 32.1 |
IR | 3360, 3280 (N-H stretch), 2920, 2850 (C-H stretch), 1515, 1260, 1025 cm-1 |
The synthesis of 3-(3,4-dimethoxyphenyl)propan-1-amine traces its origins to early 20th-century methodologies for arylalkylamine production. Initial routes mirrored classic alkaloid synthesis approaches, often starting from vanillin (a naturally occurring methoxy-substituted benzaldehyde) through multi-step sequences involving Knoevenagel condensation, reduction, and amination [7]. These labor-intensive processes suffered from modest yields and purification challenges, limiting accessibility for broad chemical exploration.
The late 20th century witnessed significant optimization through catalytic methods. A pivotal advancement involved the reductive amination of 3-(3,4-dimethoxyphenyl)propanal using ammonia or ammonium acetate in the presence of sodium borohydride or cyanoborohydride. Alternative routes employed hydrogenation of unsaturated precursors (e.g., 3-(3,4-dimethoxyphenyl)propionitrile) using Raney nickel or palladium catalysts [4] [5]. These methods improved yields (typically 70-85%) and scalability, coinciding with the compound’s rising importance in medicinal chemistry.
Commercial availability emerged in the early 21st century, with suppliers like Enamine and ChemDiv listing it as a building block (e.g., Enamine product ID ENA245487829, ChemDiv ID BB58-0578). This accessibility cemented its transition from a specialty synthetic target to a standard starting material [1] [4]. Current Good Manufacturing Practice (GMP)-compatible syntheses have further enhanced its suitability for pharmaceutical applications requiring rigorous quality control.
The strategic value of 3-(3,4-dimethoxyphenyl)propan-1-amine in drug discovery stems from three key attributes: the nucleophilic primary amine, the electron-rich aromatic system, and the flexible propyl linker. This combination enables diverse chemical transformations, allowing synthetic chemists to efficiently construct complex molecules targeting biologically relevant pathways [4] [5].
Urea/Thiourea Formation: Reaction with isocyanates/isothiocyanates to create hydrogen-bonding motifs.
Heterocyclic Synthesis: The amine serves as a linchpin for constructing nitrogen-containing heterocycles. Notably:
Reaction with orthoesters or imidates enables synthesis of imidazoline derivatives with potential cardiovascular activity .
Functionalization of the Aromatic Ring: Electrophilic aromatic substitution (e.g., bromination, nitration) modifies the dimethoxyphenyl core, while demethylation strategies can regenerate catechol derivatives mimicking natural neurotransmitters.
Table 3: Key Synthetic Derivatives and Their Applications
Derivative Class | Example Transformation | Potential Therapeutic Area |
---|---|---|
N-Acylated Derivatives | R-COCl → R-C(O)NH-(CH2)3-Ar(OMe)2 | Enzyme inhibition (e.g., proteases) |
N-Alkylated (Secondary/Tertiary) | R-CHO/NaBH3CN → R-CH2NH-(CH2)3-Ar(OMe)2 | Receptor ligands (GPCRs) |
Cyclized Products (e.g., THIQ) | Intramolecular Mannich or Pictet-Spengler | Neurotherapeutic agents |
Metal Complexes | Coordination with Pd, Cu, Ru catalysts | Catalytic applications, anticancer |
The 3,4-dimethoxyphenyl motif bears structural resemblance to catecholaminergic neurotransmitters (dopamine, norepinephrine) and natural products like gossypol or podophyllotoxin derivatives. This bioisosteric relationship underpins its incorporation into molecules designed to interact with neurological targets. However, unlike the catechol, the dimethoxy group offers enhanced metabolic stability against COMT (catechol-O-methyltransferase)-mediated degradation [5] [7]. Its application extends beyond neurology to anticancer agents (tubulin polymerization inhibitors), antioxidants, and antiviral compounds leveraging the arylalkylamine’s capacity to penetrate cellular membranes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1